molecular formula C21H15Cl2NO2 B15107103 3-(4-Chlorobenzyl)-6-[(3-chlorobenzyl)oxy]-1,2-benzoxazole

3-(4-Chlorobenzyl)-6-[(3-chlorobenzyl)oxy]-1,2-benzoxazole

Cat. No.: B15107103
M. Wt: 384.3 g/mol
InChI Key: NJJQSMQYBDPMJB-UHFFFAOYSA-N
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Description

3-(4-Chlorobenzyl)-6-[(3-chlorobenzyl)oxy]-1,2-benzoxazole is a chemical compound that belongs to the benzoxazole family Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorobenzyl)-6-[(3-chlorobenzyl)oxy]-1,2-benzoxazole typically involves the reaction of 4-chlorobenzyl chloride with 3-chlorobenzyl alcohol in the presence of a base to form the intermediate benzyl ether. This intermediate is then cyclized with o-aminophenol under acidic conditions to yield the final benzoxazole product. The reaction conditions often include the use of solvents such as dichloromethane or toluene and catalysts like triethylamine or pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as recrystallization and chromatography would be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorobenzyl)-6-[(3-chlorobenzyl)oxy]-1,2-benzoxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the chlorobenzyl groups.

    Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl positions using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium methoxide in methanol or potassium cyanide in dimethyl sulfoxide.

Major Products Formed

    Oxidation: Formation of benzoxazole oxides.

    Reduction: Formation of benzoxazole derivatives with reduced chlorobenzyl groups.

    Substitution: Formation of substituted benzoxazole derivatives.

Scientific Research Applications

3-(4-Chlorobenzyl)-6-[(3-chlorobenzyl)oxy]-1,2-benzoxazole has various applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-Chlorobenzyl)-6-[(3-chlorobenzyl)oxy]-1,2-benzoxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Properties

Molecular Formula

C21H15Cl2NO2

Molecular Weight

384.3 g/mol

IUPAC Name

6-[(3-chlorophenyl)methoxy]-3-[(4-chlorophenyl)methyl]-1,2-benzoxazole

InChI

InChI=1S/C21H15Cl2NO2/c22-16-6-4-14(5-7-16)11-20-19-9-8-18(12-21(19)26-24-20)25-13-15-2-1-3-17(23)10-15/h1-10,12H,11,13H2

InChI Key

NJJQSMQYBDPMJB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)COC2=CC3=C(C=C2)C(=NO3)CC4=CC=C(C=C4)Cl

Origin of Product

United States

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